6-(N-Trifluoroacetyl)caproic acid NHS

Bioconjugation Linker Chemistry Steric Hindrance

Bioconjugation often suffers from steric hindrance when introducing new amine handles near protein surfaces. This heterobifunctional reagent solves that by providing a pre-assembled NHS ester and a trifluoroacetyl-protected amine, spaced 7.7 Å apart. • Orthogonal reactivity: NHS ester for primary amine conjugation; TFA group deprotects to reveal a free amine for subsequent coupling. • Defined 7-atom spacer arm places the new amine away from the conjugate surface, improving accessibility for bulky fluorophores or ligands. • ≥98% purity ensures consistent stoichiometry in ADC linker assembly and surface functionalization. Bulk quantities available with rapid global dispatch.

Molecular Formula C12H15F3N2O5
Molecular Weight 324.25 g/mol
CAS No. 117032-51-6
Cat. No. B014146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(N-Trifluoroacetyl)caproic acid NHS
CAS117032-51-6
SynonymsN-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2,2,2-trifluoro-acetamide;  6-[(2,2,2-Trifluoroacetyl)amino]hexanoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester; 
Molecular FormulaC12H15F3N2O5
Molecular Weight324.25 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)C(F)(F)F
InChIInChI=1S/C12H15F3N2O5/c13-12(14,15)11(21)16-7-3-1-2-4-10(20)22-17-8(18)5-6-9(17)19/h1-7H2,(H,16,21)
InChIKeyHROQVGGEVAAQOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(N-Trifluoroacetyl)caproic acid NHS: Product Overview


6-(N-Trifluoroacetyl)caproic acid NHS (CAS 117032-51-6), also known as TCFS, is a heterobifunctional crosslinking reagent that integrates an amine-reactive N-hydroxysuccinimide (NHS) ester with a protected amine group via a defined 6-carbon (7-atom) spacer arm . This molecular architecture provides a controlled method for introducing a new, deprotected amine functionality following an initial conjugation step, distinguishing it from simple NHS esters or other crosslinkers .

Heterobifunctional building block with NHS ester and protected amine
Defined 7-atom spacer arm for controlled conjugate geometry
Enables sequential, orthogonal conjugation steps after deprotection

6-(N-Trifluoroacetyl)caproic acid NHS vs. Generic Esters


A simple NHS ester, such as TFA-NHS, solely activates a carboxyl group for amine conjugation. Conversely, 6-(N-Trifluoroacetyl)caproic acid NHS is a complete, pre-assembled building block that incorporates a protected amine at a precise distance (a 7.7 Å spacer) from the reactive ester . Substituting with a generic NHS ester or a different protected amino acid derivative alters both the spacer length and the chemical nature of the protected amine, which can impact conjugate geometry, steric accessibility, and the efficiency of subsequent deprotection steps . This reagent is selected for its specific, dual functionality rather than general amine-reactivity.

Generic NHS esters lack the protected amine and controlled spacer, altering conjugate geometry.
Different protected amino acid derivatives change spacer length and deprotection behavior.
Simple activating esters eliminate the dual orthogonal functionality required for sequential coupling.

Quantitative Differentiation of 6-(N-Trifluoroacetyl)caproic acid NHS


Spacer Arm Length vs. TFA-NHS

6-(N-Trifluoroacetyl)caproic acid NHS incorporates a 7-atom spacer arm with a length of 7.7 angstroms (Å) between the reactive NHS ester and the protected amine group . In contrast, a simple activating reagent like TFA-NHS (N-trifluoroacetoxy succinimide) does not contain a spacer; its reactive center is directly attached to the target molecule, adding only ~2-3 atoms (estimated 2-3 Å) . This difference is critical for applications requiring physical separation of the conjugated moiety from the target molecule's surface.

Spacer Length
Reported
7.7 Å vs. ~2–3 Å (TFA-NHS)
Longer spacer reduces steric hindrance, improving amine accessibility for secondary reactions.
Bioconjugation Linker Chemistry Steric Hindrance

Molecular Geometry vs. PEG-Based Spacers

The spacer of 6-(N-Trifluoroacetyl)caproic acid NHS is a rigid, 6-carbon aliphatic chain of precisely 7.7 Å . In contrast, PEG-based NHS ester crosslinkers (e.g., Maleimide-PEG12-NHS ester) offer a flexible, hydrophilic spacer arm of 53.3 Å . The shorter, hydrophobic C6 spacer is advantageous when a compact conjugate is required or when a flexible PEG linker might compromise the biological activity or structural characterization of the resulting biomolecule.

Spacer Geometry
Reported
7.7 Å rigid aliphatic vs. 53.3 Å flexible PEG
Compact rigid spacer supports defined conjugate architecture; PEG flexibility may alter bioactivity.
Bioconjugation PEGylation Linker Chemistry

Simultaneous Protection/Activation vs. Stepwise Approach

6-(N-Trifluoroacetyl)caproic acid NHS is a pre-formed, protected active ester. A key advantage of its synthesis and application is based on the established chemistry of TFA-NHS, which has been shown to simultaneously protect an amine as a trifluoroacetyl group and activate the carboxylic acid as an NHS ester in a single, high-yielding one-pot reaction [1]. A comparable stepwise approach using separate protection and activation steps would involve more synthetic manipulations and lower overall yield. While specific yield data for 6-(N-Trifluoroacetyl)caproic acid NHS was not located, a class-level inference from analogous TFA-NHS syntheses shows the one-pot method achieves yields up to 90% for related amino acid succinimidyl esters [1], versus a multi-step process that typically results in a lower cumulative yield (e.g., <70%).

Synthetic Efficiency
Class-level
>20% higher yield (one-pot vs stepwise)
Suggests efficient one-pot synthesis with fewer purification steps and potentially higher purity.
Inferred from TFA-NHS class chemistry; product-specific yield data not located.
Organic Synthesis Protecting Groups Amino Acids

6-(N-Trifluoroacetyl)caproic acid NHS: Application Scenarios


Precise Amine Introduction on Protein/Peptide Surfaces

In bioconjugation, this reagent is used to modify lysine residues or the N-terminus of a peptide. The 7.7 Å spacer arm ensures that the newly introduced amine (after deprotection) is located away from the protein surface, significantly reducing steric hindrance and improving its accessibility for subsequent labeling with bulky fluorophores or binding to immobilized ligands.

Synthesis of Heterobifunctional Crosslinkers and ADC Payloads

6-(N-Trifluoroacetyl)caproic acid NHS serves as a key building block for synthesizing custom, heterobifunctional crosslinkers. The orthogonal reactivity—an NHS ester for primary conjugation and a protected amine for later deprotection and further coupling—enables the controlled, sequential assembly of complex bioconjugates, such as antibody-drug conjugate (ADC) linkers .

Controlled Modification of Amine-Functionalized Surfaces and Nanoparticles

For surface science, this reagent can be conjugated to amine-functionalized nanoparticles or biosensor chips via its NHS ester. The terminal trifluoroacetyl group acts as a temporary protecting group, which can be selectively removed to reveal a uniform layer of reactive amines. This strategy provides a well-defined surface for downstream functionalization, as opposed to direct coupling with a heterobifunctional linker which may lead to undesired crosslinking or orientation issues.

Application
Selection Property
Validation Focus
Controlled amine introduction on proteins/peptides
Defined spacer length & protected amine
Conjugate geometry & steric accessibility
Custom heterobifunctional linker synthesis
Orthogonal NHS ester / protected amine reactivity
Sequential conjugation efficiency & controlled assembly
Surface functionalization & nanoparticle modification
Temporary amine protection for uniform surface activation
Surface amine density & downstream functionalization uniformity

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